4-Ethylchromane-4-carboxylic acid
Description
Significance of the Chromane (B1220400) Scaffold in Chemical Synthesis and Biological Systems
The chromane scaffold, a heterocyclic motif consisting of a benzene (B151609) ring fused to a pyran ring, is a cornerstone in medicinal chemistry and natural product synthesis. core.ac.ukmdpi.com This structural unit is prevalent in a vast array of biologically active compounds found in nature, including flavonoids, which are plant-derived polyphenolic compounds with a wide range of pharmacological properties. core.ac.uk The inherent stability and versatile reactivity of the chromane ring system make it a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets. core.ac.ukcore.ac.uk
In chemical synthesis, the chromane structure serves as a versatile building block for the creation of complex molecules. mdpi.com Its presence in numerous natural products has inspired chemists to develop various synthetic routes to access this core and its derivatives. nih.govresearchgate.net The functionalization of the chromane ring at different positions allows for the generation of diverse chemical libraries, which are instrumental in the discovery of new therapeutic agents. core.ac.uk
From a biological perspective, compounds incorporating the chromane scaffold exhibit a broad spectrum of activities. nih.govresearchgate.net These include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, certain chromane derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uk The low toxicity associated with many natural chromane derivatives further enhances their appeal as promising candidates for drug development. mdpi.comresearchgate.net
Overview of Carboxylic Acid Functionalities in Chemical and Biological Contexts
The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. maqsad.ioteachy.app This arrangement confers distinct acidic properties, as the group can donate a proton (H+). vedantu.combritannica.com The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms, making carboxylic acids more acidic than alcohols. vedantu.com
In chemical synthesis, carboxylic acids are highly versatile intermediates. They can be converted into a wide range of derivatives, including esters, amides, acid halides, and acid anhydrides. numberanalytics.comyoutube.comyoutube.com These transformations are fundamental in the synthesis of polymers, pharmaceuticals, and other fine chemicals. maqsad.iovedantu.com For example, the reaction of a carboxylic acid with an alcohol yields an ester, a class of compounds often used as fragrances and flavorings. numberanalytics.com
In biological systems, carboxylic acids are ubiquitous and play crucial roles in metabolism and biosynthesis. britannica.comnumberanalytics.com Amino acids, the building blocks of proteins, are carboxylic acids. vedantu.com Fatty acids, essential components of lipids, also contain a carboxyl group. britannica.com Furthermore, many intermediates in key metabolic pathways, such as the citric acid cycle, are carboxylic acids. Their ability to participate in hydrogen bonding and their acidic nature are critical to their biological functions. teachy.app
Research Landscape of Substituted Chromane Carboxylic Acids
The combination of the chromane scaffold with a carboxylic acid functionality has led to a rich area of research focused on substituted chromane carboxylic acids. These compounds merge the biological potential of the chromane ring with the versatile reactivity and biological significance of the carboxylic acid group.
Research in this area has explored the synthesis and biological evaluation of various substituted chromane carboxylic acids. For example, studies have described the synthesis of chromone-2-carboxylic acids and chromone-3-carboxylic acids, which are precursors to a variety of biologically active molecules. nih.govnih.gov The synthesis of these compounds can be optimized using techniques like microwave-assisted synthesis to improve yields and reduce reaction times. nih.gov
The position and nature of substituents on the chromane ring, as well as the position of the carboxylic acid group, have been shown to significantly influence the biological activity of these compounds. acs.org For instance, research on chroman-4-one derivatives has demonstrated that substituents at the 2-, 6-, and 8-positions can be crucial for inhibitory activity against certain enzymes. acs.org The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can dramatically alter the compound's potency. britannica.comacs.org The development of synthetic methods, such as doubly decarboxylative reactions, has enabled the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones, further expanding the chemical space of accessible chromane derivatives. rsc.orgnih.gov This ongoing research highlights the potential of substituted chromane carboxylic acids as a valuable class of compounds for the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-12(11(13)14)7-8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
ILDOTYCOAKOPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethylchromane 4 Carboxylic Acid and Analogues
Strategic Approaches to the Chromane (B1220400) Core Construction
The formation of the chromane ring system, which consists of a dihydropyran ring fused to a benzene (B151609) ring, is the foundational step in the synthesis of 4-Ethylchromane-4-carboxylic acid. Various strategies have been developed to construct this bicyclic scaffold, often tailored to allow for subsequent functionalization.
Cyclization Reactions for Dihydropyran Ring Formation
A common and effective strategy for constructing the dihydropyran ring of the chromane core involves the intramolecular cyclization of a suitably substituted phenolic precursor. One of the most prevalent methods is the acid-catalyzed reaction of phenols with allylic alcohols or related species, which can proceed through a Friedel-Crafts-type alkylation followed by an oxa-Michael addition.
Another powerful approach involves the intramolecular cyclization of ortho-allylphenols. This transformation can be achieved under various conditions, including acid catalysis or transition-metal catalysis, to afford the chromane skeleton. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the cyclization.
A notable method for the synthesis of chromane derivatives involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This reaction proceeds under mild conditions and offers a convergent approach to a variety of substituted chromanes.
| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Ref. |
| Friedel-Crafts Alkylation/Oxa-Michael Addition | Phenols and allylic alcohols | Acid catalysts (e.g., H2SO4, PTSA) | |
| Intramolecular Cyclization of ortho-allylphenols | ortho-allylphenols | Acid or transition-metal catalysts | |
| Triflimide-Catalyzed Annulation | o-hydroxy benzylic alcohols and alkenes | Triflimide (Tf2NH) |
Stereoselective Synthesis of Chiral Chromane Scaffolds
The synthesis of enantiomerically enriched chromanes is of paramount importance, given that the biological activity of chiral molecules is often dependent on their stereochemistry. Several asymmetric strategies have been developed to access chiral chromane scaffolds.
One approach involves the use of chiral catalysts in the cyclization step. For example, enantioselective intramolecular oxa-Michael additions catalyzed by chiral organocatalysts or metal complexes can provide access to optically active chromanes. Furthermore, kinetic resolution of racemic chromane derivatives using chiral reagents or enzymes can also be employed to isolate a single enantiomer.
Recent advancements have focused on the development of novel catalytic systems for the asymmetric synthesis of chromanes. These include methods that allow for the construction of chromanes with stereocenters at various positions on the dihydropyran ring.
Precursor Design and Optimization in Synthetic Pathways
A plausible precursor for the synthesis of the target molecule is a substituted phenol bearing a side chain that can be cyclized to form the dihydropyran ring and subsequently functionalized at the C-4 position. For instance, a phenol with an ortho-allyl group can be a versatile starting point.
Alternatively, a retro-synthetic analysis suggests that a key intermediate could be a chromane-4-one derivative. Chroman-4-ones can be synthesized through various methods, including the intramolecular cyclization of β-phenoxypropionic acids or the reaction of phenols with α,β-unsaturated acids. These chroman-4-ones can then serve as a platform for the introduction of the ethyl and carboxylic acid groups at the C-4 position.
Functionalization at the C-4 Position and Carboxylic Acid Incorporation
The introduction of both an ethyl group and a carboxylic acid moiety at the C-4 position of the chromane ring constitutes the most challenging aspect of the synthesis of this compound. This requires the formation of a quaternary carbon center, a notoriously difficult transformation in organic synthesis.
Introduction of the Ethyl Group at C-4
A potential strategy for introducing the ethyl group at the C-4 position involves the alkylation of a suitable precursor. One such precursor could be a chromane-4-carboxylic acid ester. The enolate of this ester, generated by treatment with a strong base, could then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate. The success of this approach would depend on the ability to selectively form the enolate at the C-4 position and control the subsequent alkylation.
Another approach could involve a 1,4-conjugate addition of an ethyl nucleophile to a chromone-3-carboxylic acid derivative. This would be followed by a reduction of the double bond to afford the desired 4-ethylchromane scaffold.
| Alkylation Strategy | Precursor | Reagents |
| Enolate Alkylation | Chromane-4-carboxylic acid ester | Strong base (e.g., LDA), Ethyl halide |
| Conjugate Addition | Chromone-3-carboxylic acid derivative | Ethyl nucleophile (e.g., ethyl Grignard reagent) |
Methods for Carboxylic Acid Group Formation and Derivatization
The final step in the synthesis of this compound is the formation of the carboxylic acid group. If the synthesis proceeds through a chromane-4-carboxylic acid ester intermediate, a simple hydrolysis step, either under acidic or basic conditions, would yield the final product.
Alternatively, if the ethyl group is introduced first, a subsequent carboxylation step would be necessary. This could potentially be achieved by converting a 4-ethylchromane into an organometallic species (e.g., a Grignard or organolithium reagent) and then reacting it with carbon dioxide. However, the generation of such an organometallic species at the C-4 position of a chromane could be challenging.
A more viable route might involve the introduction of a cyano group at the C-4 position, which can then be hydrolyzed to the carboxylic acid. For example, a 4-halochroman could be reacted with a cyanide salt to introduce the nitrile functionality.
| Carboxylic Acid Formation Method | Precursor | Reagents |
| Ester Hydrolysis | This compound ester | Acid or base |
| Carboxylation of Organometallic | 4-Ethyl-4-(metallo)chromane | Carbon dioxide |
| Nitrile Hydrolysis | 4-Ethyl-4-cyanochromane | Acid or base |
Synthesis of Structurally Related Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is a focal point of contemporary medicinal chemistry, driven by the need to explore structure-activity relationships (SAR). Advanced methodologies are being developed to efficiently generate a wide array of structurally related compounds. These strategies often focus on modifying the chromane scaffold at various positions to fine-tune physicochemical and pharmacological properties. Key approaches include the exploration of how different chemical groups affect the synthesis and the use of modular designs to rapidly create large collections of related molecules.
The efficiency of synthetic routes to chromane derivatives is profoundly influenced by the nature and position of substituents on the core structure. Both electronic and steric factors play a crucial role in reaction outcomes, yields, and even the feasibility of certain chemical transformations.
Research into the synthesis of 4-substituted-chroman-2-ones has shown that the electronic properties of substituents on the aromatic ring are significant. For instance, in visible-light-mediated doubly decarboxylative reactions, coumarin-3-carboxylic acids featuring electron-donating groups on the benzene ring were found to react smoothly, facilitating the formation of the desired products. nih.gov This suggests that increased electron density on the phenolic oxygen can promote key steps in the reaction cascade.
Furthermore, systematic studies on the synthesis of substituted 2-alkyl-chroman-4-ones have provided insights into the tolerance of various functional groups. A series of 2-alkyl-chroman-4-ones were successfully synthesized with diverse substituents at the 6- and 8-positions of the aromatic ring. nih.gov The synthesis, involving a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, yielded products with a wide range of yields (17-88%). nih.gov For example, the successful synthesis of a 6-bromo substituted analogue demonstrated that larger, less electronegative halogens are well-tolerated in the reaction sequence compared to their chloro counterparts. acs.org
The length and branching of alkyl chains at the 2-position also impact the synthesis and subsequent properties of the molecule. Analogues with varying n-alkyl chains (from propyl to heptyl) and aromatic groups at this position have been efficiently prepared, indicating the versatility of the synthetic methods. acs.org
Table 1: Influence of Substituents on the Synthesis of Chromane Analogues
| Position | Substituent Type | Example | Observed Effect on Synthesis |
| Aromatic Ring | Electron-Donating | Methoxy, Methyl | Facilitates smoother reactions in certain photoredox methodologies. nih.gov |
| 6-Position | Halogen | -Cl, -Br | Both substituents are tolerated, allowing for the synthesis of various halogenated analogues. acs.org |
| 2-Position | Alkyl Chain Length | n-propyl, n-pentyl, n-heptyl | The synthetic route accommodates a variety of linear alkyl chains, enabling systematic modification. acs.org |
| Aromatic Ring | Unsubstituted | -H | The absence of substituents can lead to a loss of reactivity or desired properties in some contexts. acs.org |
Modular synthesis provides a powerful strategy for the rapid generation of compound libraries, which is essential for high-throughput screening and drug discovery. This approach involves combining discrete molecular building blocks (modules) in a systematic way to produce a diverse set of analogues.
One prominent modular approach utilizes modularly designed organocatalysts (MDOs) for the stereoselective synthesis of chromane derivatives. rsc.orgrsc.org In this system, catalysts are self-assembled in the reaction medium from complementary modules, such as cinchona alkaloid derivatives and amino acids. rsc.org This catalytic system facilitates a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, yielding functionalized chromanes in good to high yields (up to 97%) and with excellent control over stereochemistry (up to 99% ee). rsc.orgrsc.org By simply varying the catalyst modules, a library of different chromane structures can be accessed efficiently.
Table 2: Modular Organocatalysis for Chromane Synthesis
| Catalyst Module A | Catalyst Module B | Reaction Type | Outcome |
| Cinchona Alkaloid Derivative | Amino Acid | Domino Michael/Hemi-acetalization | High yields and excellent enantioselectivities for functionalized chromanes. rsc.orgrsc.org |
Another modular strategy employs the chroman-4-one framework as a versatile scaffold. gu.se In this "scaffold approach," various functional groups and side chains, such as those mimicking amino acids, are attached to the core structure at specific positions (e.g., 2-, 3-, 6-, and 8-positions). gu.se This allows for the systematic exploration of the chemical space around the chromane core. For instance, key intermediates like 2-alkyl substituted chroman-4-ones can be functionalized through subsequent reactions, such as bromination at the 3-position followed by various substitution reactions, to introduce a wide range of chemical diversity. gu.se This method is particularly valuable for creating peptidomimetics, where the chromane core provides a rigid structure to orient attached pharmacophoric groups. gu.se
The principles of modularity are also seen in the synthesis of related heterocyclic carboxylic acids. The Pfitzinger reaction, for example, allows for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives by coupling various substituted isatins with different acetophenones, demonstrating a combinatorial approach to library generation. nih.gov Such strategies highlight the power of modular thinking in creating diverse molecular libraries based on privileged heterocyclic scaffolds.
Advanced Spectroscopic and Stereochemical Characterization of 4 Ethylchromane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Ethylchromane-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic, chromane (B1220400) ring, ethyl, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-7.8 ppm). The protons of the methylene (B1212753) groups in the dihydropyran ring (at C2 and C3) would likely show complex splitting patterns due to their diastereotopic nature. The methylene protons of the ethyl group would present as a quartet, coupled to the methyl protons which would appear as a triplet. The carboxylic acid proton is expected to be a broad singlet in the highly deshielded region of the spectrum (δ 10-12 ppm), a characteristic feature for such functional groups. libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is anticipated to resonate at a significantly deshielded chemical shift (δ 160-180 ppm). libretexts.org The aromatic carbons would be found in the δ 110-160 ppm range, with the carbon attached to the oxygen (C8a) being the most downfield. The quaternary carbon at position 4, bonded to the ethyl and carboxyl groups, would also be a key diagnostic signal.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, helping to trace the spin systems within the ethyl group and the C2-C3 methylene protons of the chromane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbon (C4) and the carbonyl carbon, as it shows correlations between carbons and protons that are two or three bonds apart. princeton.edu For instance, correlations from the methylene protons of the ethyl group to the C4 and carbonyl carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides through-space correlations between protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.
Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on known chemical shifts for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 175.0 - 180.0 |
| Aromatic (C5-C8) | 6.5 - 7.8 (m, 4H) | 115.0 - 158.0 |
| C2-H₂ | ~4.2 (m, 2H) | ~65.0 |
| C3-H₂ | ~2.1 (m, 2H) | ~25.0 |
| C4 | - | ~50.0 |
| Ethyl (-CH₂CH₃) | ~2.0 (q, 2H) | ~30.0 |
| Ethyl (-CH₂CH₃) | ~0.9 (t, 3H) | ~8.0 |
The dihydropyran ring of the chromane system typically adopts a half-chair conformation. mdpi.comresearchgate.net The ethyl and carboxylic acid substituents at the C4 position will influence the conformational equilibrium. The relative orientation of these groups (axial or equatorial) can be investigated using NOESY data. For instance, observing NOE correlations between the protons of the ethyl group and specific protons on the chromane ring (e.g., at C3 or C5) would provide insights into the preferred spatial arrangement. The study of related 2-substituted chromanes has shown that the position of substituents can be predominantly equatorial or axial depending on the specific groups involved. mdpi.com Conformational analysis is key to understanding the three-dimensional structure of the molecule in solution. chemistrysteps.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₄O₃). This is a critical step in confirming the identity of a newly synthesized compound. For the related compound, chromane-4-carboxylic acid, predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 179.07027. uni.lu
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. chemguide.co.ukgbiosciences.comlibretexts.org For this compound, several characteristic fragmentation pathways can be predicted:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da) via decarboxylation.
Loss of the Ethyl Group: Cleavage of the C4-ethyl bond would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a stable cation.
Retro-Diels-Alder (RDA) Reaction: The chromane ring system can undergo a characteristic RDA fragmentation, leading to the cleavage of the dihydropyran ring.
Cleavage adjacent to the ether oxygen: Fragmentation can also be initiated by cleavage of the bonds adjacent to the ether oxygen atom. libretexts.org
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| 206 | [M]⁺ (Molecular Ion) |
| 177 | [M - C₂H₅]⁺ |
| 161 | [M - COOH]⁺ |
| 131 | Fragment from RDA cleavage |
The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ethyl and carboxylic acid substituents on the chromane framework. semanticscholar.org
X-ray Crystallography of this compound Derivatives
While obtaining suitable single crystals of a carboxylic acid for X-ray diffraction can sometimes be challenging, derivatization can provide an effective alternative. Converting the carboxylic acid to an ester or an amide, or forming a salt with a suitable counter-ion, can facilitate crystallization. numberanalytics.com
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net For a derivative of this compound, this technique would unambiguously determine:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Absolute configuration: If a chiral derivative is used or if anomalous dispersion methods are employed, the absolute stereochemistry of the chiral center at C4 can be determined. acs.org
Conformation: The exact conformation of the chromane ring in the solid state, such as a distorted half-chair, would be revealed. researchgate.net
Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding involving the carboxyl-derived functional group, would be elucidated.
The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural and stereochemical assignments made by NMR and MS.
Chiroptical Properties and Stereochemical Assignment
Since this compound possesses a stereocenter at the C4 position, it is a chiral molecule. Chiroptical techniques are essential for characterizing its enantiomers.
Absolute Configuration Determination Methodologies
Determining the absolute configuration (i.e., the R or S designation) of the stereocenter is a critical step. While X-ray crystallography on a single enantiomer is the most definitive method (often through the use of the Flack parameter), other techniques can also be employed.
One common approach involves comparing the experimentally obtained CD spectrum with a theoretically calculated spectrum using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a particular configuration (e.g., the R-isomer) allows for the assignment of the absolute configuration.
Another method is the derivatization of the carboxylic acid with a chiral auxiliary of known absolute configuration, followed by analysis of the resulting diastereomers, typically using NMR spectroscopy.
Computational and Theoretical Investigations of 4 Ethylchromane 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding detailed information about its electronic landscape and energetic profile. For chromane (B1220400) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.gov
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For instance, studies on related chromone-3-carboxylic acid have utilized DFT to calculate these energies, finding that such analyses correlate well with experimental spectroscopic findings. nih.govnih.gov
Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is crucial for predicting how the molecule will interact with other species. The distribution of these orbitals across the molecular structure highlights the regions most likely to be involved in chemical reactions. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Chromane Derivative (Note: This data is representative of typical values for chromane-like structures and not specific to 4-Ethylchromane-4-carboxylic acid, for which direct data is not available in the cited literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable, low-energy conformations (energy minima) and the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov
For a molecule like this compound, key rotational bonds would include those in the ethyl group and the bond connecting the carboxylic acid group to the chromane ring. By systematically rotating these bonds and calculating the energy at each step, a conformational landscape can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers of the molecule. nih.gov Studies on substituted 1,3-dioxanes and chromanes have demonstrated the utility of quantum-chemical methods in revealing the pathways of conformational isomerizations and estimating the energy barriers involved. mdpi.comepa.gov The presence of different substituents can significantly alter the conformational preferences of the chromane ring system. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). nih.govresearchgate.net For chromane derivatives, the MEP can highlight the reactivity of the carbonyl oxygen, the hydroxyl proton of the carboxylic acid, and the aromatic ring. nih.govnih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. nih.govscielo.org.mx These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors help in qualitatively predicting the reactive nature of the molecule. nih.govscielo.org.mx
Table 2: Representative Global Reactivity Descriptors (Note: These values are illustrative for a heterocyclic compound and not specific to this compound.)
| Descriptor | Definition | Typical Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are essential for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.
Molecular docking simulates the binding of a ligand to a receptor's active site or binding pocket. The process involves generating a multitude of possible binding poses of the ligand within the target site and scoring them based on their complementarity and interaction energies. This allows for the identification of the most probable binding mode. core.ac.uk
For chromane and chromone (B188151) derivatives, docking studies have been widely used to predict their interactions with various biological targets. These studies have shown that the chromane scaffold can bind to enzymes like cholinesterases and sirtuins. core.ac.uknih.govacs.org The interactions typically involve:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein residues (e.g., with amino acids like SER, HIS, LYS). jmbfs.org
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the ethyl group and aromatic ring of this compound) and hydrophobic pockets in the receptor. nih.gov
Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like TYR, PHE, and TRP.
For example, docking studies on chromone derivatives targeting cholinesterases have revealed effective binding to the peripheral anionic site of the enzyme. nih.gov
While docking provides a score that ranks binding poses, more advanced methods are used to estimate the binding affinity (often expressed as binding free energy, ΔG) more accurately. A lower, more negative binding energy suggests a stronger and more stable interaction between the ligand and the target. jmbfs.org
Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from molecular dynamics (MD) simulations to calculate binding free energies. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the examination of the stability of the binding mode over time. nih.gov Studies on various chromanone derivatives have used docking scores to predict binding affinities, with values often ranging from -4 to over -9 kcal/mol, indicating potentially strong interactions with their targets. jmbfs.org
Table 3: Illustrative Docking Scores and Predicted Binding Affinities for Chromane Derivatives against a Hypothetical Target (Note: This data is hypothetical and serves to illustrate the type of results obtained from docking studies. Specific values for this compound are not available in the cited literature.)
| Compound Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Chromane Carboxylic Acid A | -7.8 | -65.5 ± 8.2 | TYR128, LYS233, SER53 |
| Chromane Carboxylic Acid B | -8.5 | -72.1 ± 10.5 | HIS54, VAL300, TRP318 |
| This compound | (Not Available) | (Not Available) | (Not Available) |
Chemical Reactivity and Mechanistic Investigations of 4 Ethylchromane 4 Carboxylic Acid
Reaction Mechanisms of Synthetic Transformations
While specific literature detailing the synthesis of 4-Ethylchromane-4-carboxylic acid is not extensively available, its formation can be postulated through established organic synthesis reactions. A plausible pathway involves the modification of a chroman-4-one precursor.
A likely synthetic route commences with chroman-4-one. The synthesis can be conceptualized in two primary steps: introduction of the ethyl group at the C4 position, followed by the introduction of the carboxylic acid group.
One potential pathway involves a Grignard reaction.
Nucleophilic Addition of Grignard Reagent: Chroman-4-one is treated with an ethyl magnesium halide (e.g., EtMgBr). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the chroman-4-one. This results in the breaking of the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.
Work-up: Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 4-ethylchroman-4-ol.
Carboxylation: The tertiary alcohol can then be converted to the target carboxylic acid. A common method for such a transformation is not straightforward. A more viable route might involve creating the carboxyl group at the C4 position first, for instance, via the Strecker synthesis on chroman-4-one to form an aminonitrile, followed by hydrolysis to an amino acid and subsequent removal of the amino group. An alternative, more direct approach to the final structure could involve the alkylation of a chromane-4-carboxylate derivative.
Another plausible pathway involves the reaction of a suitable Grignard reagent with carbon dioxide. pressbooks.pub
Formation of a Grignard Reagent: A precursor such as 4-bromo-4-ethylchromane would be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.
Carboxylation: This newly formed Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. pressbooks.pubyoutube.com
Protonation: An acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. pressbooks.pub
In the proposed synthetic pathways, several key intermediates would be formed.
| Proposed Pathway Step | Intermediate | Characterization Notes |
| Grignard reaction on Chroman-4-one | 4-ethylchroman-4-ol | A tertiary alcohol. Can be identified by IR spectroscopy (broad O-H stretch ~3200-3600 cm⁻¹) and NMR spectroscopy. |
| Grignard reaction with CO2 | Magnesium carboxylate salt | The salt formed after the Grignard reagent reacts with CO2, prior to acidic workup. |
| Strecker Synthesis on Chroman-4-one | 4-amino-4-cyano-4-ethylchromane | An α-aminonitrile intermediate. |
These intermediates are generally not isolated but are reacted in situ to proceed to the next step of the synthesis. Their existence is inferred from well-established reaction mechanisms. nih.gov
Reactivity of the Chromane (B1220400) Core
The chromane core consists of a benzene (B151609) ring fused to a dihydropyran ring. The reactivity of this system is primarily centered on the aromatic portion. The ether oxygen atom, being part of the heterocyclic ring, acts as an activating group for electrophilic aromatic substitution on the benzene ring. Its lone pairs can be donated into the ring, increasing electron density, particularly at the ortho and para positions relative to the oxygen.
In the case of this compound, the ether oxygen would direct incoming electrophiles to positions 6 and 8. The bulky substituent at position 4 might sterically hinder attack at position 5, further favoring substitution at positions 6 and 8. Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur on the benzene ring, with the specific conditions determining the outcome. The aliphatic portion of the chromane ring is largely unreactive, similar to a saturated ether and an alkane, under typical electrophilic conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the chromane scaffold is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. In the case of this compound, the ether oxygen of the dihydropyran ring is the most significant directing group.
Electrophilic Aromatic Substitution
The ether oxygen, being an ortho, para-directing group, activates the aromatic ring towards electrophilic attack. This is due to its ability to donate a lone pair of electrons to the aromatic system, stabilizing the arenium ion intermediate formed during the reaction. The carboxylic acid and ethyl groups at the C4 position are electronically isolated from the benzene ring by the saturated carbon and therefore exert a negligible electronic effect on the aromatic substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will preferentially add to the positions ortho and para to the ether oxygen.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Products (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-4-ethylchromane-4-carboxylic acid and 8-Nitro-4-ethylchromane-4-carboxylic acid |
| Bromination | Br₂, FeBr₃ | 6-Bromo-4-ethylchromane-4-carboxylic acid and 8-Bromo-4-ethylchromane-4-carboxylic acid |
| Sulfonation | SO₃, H₂SO₄ | 6-Sulfo-4-ethylchromane-4-carboxylic acid and 8-Sulfo-4-ethylchromane-4-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-4-ethylchromane-4-carboxylic acid and 8-Acyl-4-ethylchromane-4-carboxylic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards nucleophilic attack. The unsubstituted benzene ring of the parent compound lacks the necessary electronic deficiency to undergo SNAr reactions under standard conditions.
For SNAr to occur, the chromane ring would first need to be functionalized with potent electron-withdrawing substituents, for instance, through electrophilic nitration as described above.
Transformations of the Dihydropyran Ring
The dihydropyran ring in this compound contains a saturated carbon framework and an ether linkage, rendering it relatively stable under many conditions. However, specific transformations can be envisaged.
Ring-Opening Reactions
Under harsh acidic conditions, particularly with strong Lewis acids or protonic acids at elevated temperatures, the ether linkage of the dihydropyran ring can be cleaved. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule at one of the adjacent benzylic or aliphatic carbons, leading to a ring-opened product.
Oxidation
Oxidation of the dihydropyran ring could potentially occur at the benzylic position (C8a) under vigorous conditions, although this is generally challenging for ethers. More plausible would be oxidative degradation of the entire ring system under extreme oxidative stress.
Exploration of Molecular Level Biological Interactions of 4 Ethylchromane 4 Carboxylic Acid
Enzyme Binding and Inhibition Mechanisms
Enzymes are critical targets for many therapeutic agents. The interaction of a small molecule with an enzyme can either inhibit or, in some cases, enhance its catalytic activity.
To understand how 4-Ethylchromane-4-carboxylic acid might affect an enzyme, kinetic analysis would be essential. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Such studies would aim to determine key parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max), and how they are altered by the compound. The inhibition constant (K_i) would be a crucial value to determine the potency of the inhibitory effect. Different modes of inhibition, such as competitive, non-competitive, or uncompetitive, could be elucidated through these kinetic studies. mdpi.comnih.gov
Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound
| Parameter | Description | Hypothetical Value |
| K_i | Inhibition Constant | e.g., in µM or nM range |
| IC₅₀ | Half-maximal Inhibitory Concentration | e.g., in µM or nM range |
| Mode of Inhibition | e.g., Competitive, Non-competitive | To be determined |
This table represents the type of data that would be generated from kinetic analysis studies.
Structural and mechanistic studies would be necessary to determine whether this compound binds directly to the enzyme's active site, where the substrate normally binds, or to an allosteric site. nih.gov Binding to an allosteric site can induce conformational changes that affect the active site's function from a distance. nih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling would be invaluable in visualizing the binding mode and identifying the specific amino acid residues involved in the interaction.
Receptor-Ligand Binding Dynamics
Receptors are another major class of drug targets. The binding of a ligand, such as this compound, to a receptor can trigger a cellular response.
The initial step in characterizing a receptor-ligand interaction is to measure the binding affinity, often expressed as the dissociation constant (K_d). A lower K_d value signifies a stronger binding interaction. Radioligand binding assays or surface plasmon resonance (SPR) are common techniques used for this purpose. Furthermore, it would be important to assess the selectivity of this compound by testing its binding against a panel of different receptors. High selectivity for a specific receptor subtype is often a desirable characteristic for a therapeutic agent to minimize off-target effects. A related series of compounds, (2R)-2-ethylchromane-2-carboxylic acids, were identified as agonists for PPARα/γ receptors, highlighting the potential for this chemical scaffold to interact with nuclear receptors. nih.gov
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor | Binding Affinity (K_d) | Functional Activity (EC₅₀/IC₅₀) |
| Receptor A | e.g., in nM range | e.g., Agonist/Antagonist |
| Receptor B | e.g., in µM range | To be determined |
| Receptor C | No significant binding | Not applicable |
This table illustrates the kind of data that would be obtained from in vitro receptor profiling.
The binding of a ligand to its receptor often induces a conformational change in the receptor protein, which is a critical step in signal transduction. nih.govnih.gov Techniques like circular dichroism, fluorescence spectroscopy (including FRET), and NMR can be employed to study these conformational shifts. nih.gov Understanding how this compound might alter the three-dimensional structure of a target receptor would provide insights into its mechanism of action, whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). nih.govresearchgate.net
Cellular Pathway Modulation Studies (Mechanistic Focus)
Ultimately, the binding of this compound to an enzyme or receptor would be expected to modulate one or more cellular signaling pathways. Mechanistic studies in cultured cells would be required to identify these pathways. For example, if the compound targets a receptor, researchers would investigate downstream signaling events, such as changes in the levels of second messengers (e.g., cAMP), activation of protein kinases, or alterations in gene expression. If an enzyme is the target, the focus would be on the cellular consequences of that enzyme's inhibition or activation.
Investigations on Specific Signaling Cascades
The chromane (B1220400) scaffold is a core component of various molecules that have been shown to modulate critical signaling pathways involved in disease. For instance, novel chromane derivatives have recently been designed as inhibitors of the programmed death-ligand 1 (PD-L1), which is a key target in cancer immunotherapy for its role in tumor immune evasion. nih.govacs.org These inhibitors function by blocking the interaction between PD-L1 and its receptor, PD-1.
Furthermore, derivatives of chroman-4-one, a closely related structure, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org The inhibitory mechanism of these compounds provides insight into how the chromane structure can interact with enzymatic targets.
Given these precedents, it is plausible that this compound could interact with similar signaling cascades. The ethyl group at the C4 position and the carboxylic acid moiety would influence its binding affinity and selectivity for specific protein targets within these pathways. The carboxylic acid group, in particular, can form crucial hydrogen bonds and electrostatic interactions with amino acid residues in a target's binding pocket, a common feature in enzyme and receptor inhibitors. mdpi.com
Gene Expression Modulation Studies
Small molecules can profoundly influence cellular function by modulating gene expression. nih.gov This can occur through direct interaction with DNA or RNA, or by affecting the activity of proteins that regulate transcription and translation. For example, studies on other small molecules have shown they can alter the expression of genes within key pathways like the PI3K/Akt/mTOR and cell cycle regulation pathways. nih.gov
While no specific gene expression studies on this compound have been published, its potential to interact with signaling proteins suggests it could indirectly modulate gene expression. If, for instance, it were to inhibit an enzyme like SIRT2, it could lead to changes in the expression of genes involved in processes such as sterol biosynthesis, which has been observed with other SIRT2 inhibitors. acs.org Transcriptomic analyses, such as microarray or RNA-sequencing, would be necessary to determine the specific genes and pathways affected by this compound. Such studies could reveal a unique gene expression signature, providing clues to its mechanism of action and potential therapeutic applications. nih.gov
Structure-Activity Relationship (SAR) Principles in Biological Systems
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on related chromane and coumarin (B35378) derivatives have established several key principles that can be extrapolated to this compound. nih.gov
In studies of chroman-4-one derivatives as SIRT2 inhibitors, it was found that substitutions at the C2, C6, and C8 positions were critical for potency. Specifically, an alkyl chain of optimal length at the C2 position and electron-withdrawing groups at the C6 and C8 positions were favorable for high inhibitory activity. acs.org For other chromanone analogs, substitutions at the C2 and C3 positions with various aromatic and amine groups were shown to yield potent antioxidant compounds. nih.gov The presence of the carbonyl group in the chroman-4-one scaffold was also deemed essential for the activity of these inhibitors. acs.org
For this compound, the ethyl and carboxylic acid groups at the C4 position represent its key structural determinants. The ethyl group's size, lipophilicity, and steric bulk would influence how the molecule fits into a biological target's binding site. The carboxylic acid is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, which could be critical for anchoring the molecule to its target.
Table 1: SAR Principles from Related Chromane and Coumarin Derivatives
| Compound Class | Position of Substitution | Favorable Substituents for Activity | Resulting Biological Activity |
| Chroman-4-ones | C2, C6, C8 | Alkyl chain (C2), Electron-withdrawing groups (C6, C8) | SIRT2 Inhibition acs.org |
| Chromanones | C2, C3 | Methoxyphenyl, Amine derivatives | Antioxidant nih.gov |
| 3-Arylidenechroman-4-ones | C3 | Arylidene group | MAO-B Inhibition, Anticancer nih.gov |
Rational Design of Derivatives based on Molecular Interactions
Rational design strategies aim to optimize the biological activity of a lead compound by making targeted chemical modifications. nih.gov Based on the hypothetical interactions of this compound, several derivatives could be proposed to enhance its potency and selectivity.
One approach would be to modify the ethyl group at the C4 position. Replacing it with longer or branched alkyl chains could probe the size and lipophilicity of the binding pocket. Introducing cyclic or aromatic groups could explore potential pi-stacking interactions.
Table 2: Hypothetical Derivatives of this compound and Design Rationale
| Derivative Name | Modification | Design Rationale |
| 4-(n-Propyl)chromane-4-carboxylic acid | Ethyl to n-Propyl | To explore the effect of increased alkyl chain length on binding affinity. |
| 4-Phenylchromane-4-carboxylic acid | Ethyl to Phenyl | To introduce an aromatic ring for potential pi-stacking interactions. |
| Methyl 4-ethylchromane-4-carboxylate | Carboxylic acid to Methyl ester | To increase lipophilicity and cell permeability; remove hydrogen bond donor capability. |
| 4-Ethylchromane-4-carboxamide | Carboxylic acid to Amide | To alter hydrogen bonding properties and improve metabolic stability. |
Conformational Preferences and Stereochemical Influence on Activity
The chromane ring typically adopts a half-chair conformation. The C4 atom in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in biological activity, as enantiomers can have different affinities for chiral biological targets like enzymes and receptors. researchgate.netlibretexts.org
Studies on chiral 2-substituted chromanes have shown that the stereochemistry at the C2 position significantly influences their biological effects. nih.gov For example, the dextro-isomer of Nebivolol, a drug containing a chromane structure, is over a thousand times more potent as a β-adrenoceptor blocker than its levo-isomer. This difference in activity is attributed to the specific three-dimensional arrangement of the substituents, which dictates how well each enantiomer can interact with the chiral binding site of its target receptor.
Similarly, the (R) and (S) enantiomers of this compound would be expected to exhibit different biological activities. Molecular dynamics simulations and X-ray crystallography of related chiral chromane inhibitors have confirmed that one enantiomer often has a superior binding affinity and inhibitory activity over the other due to a more favorable orientation in the binding pocket. nih.govacs.org The precise conformational preferences of the ethyl and carboxylic acid groups in each enantiomer would determine the strength and nature of their interactions with a biological target.
Application as a Biochemical Probe
Biochemical probes are essential tools for studying biological processes. They are typically small molecules designed to interact with a specific biological target, allowing researchers to investigate the target's function, localization, and dynamics within a cellular environment.
Development of Fluorescent or Tagged Analogues
A key application of biochemical probes is in cellular imaging. digitellinc.comnih.gov By attaching a fluorescent tag to a molecule with known biological activity, its interactions with cellular components can be visualized using fluorescence microscopy. The chromane scaffold, and the related coumarin and rhodamine structures, are often used as the basis for fluorescent probes due to their favorable photophysical properties. digitellinc.comnih.govnih.gov
This compound could serve as a scaffold for the development of such probes. The carboxylic acid group provides a convenient attachment point for a fluorophore. For example, a fluorescent dye could be coupled to the carboxylic acid via an amide or ester linkage. The resulting fluorescent analogue would retain the core chromane structure responsible for its hypothetical biological activity, while the attached fluorophore would enable the tracking of its subcellular localization and its binding to target proteins. This would be invaluable for validating its biological targets and elucidating its mechanism of action at a molecular level.
Use in Target Identification and Validation Assays
Information on the use of this compound in target identification and validation assays is not available in the reviewed scientific literature.
Analytical Method Development for Research Applications of 4 Ethylchromane 4 Carboxylic Acid
Chromatographic Methods for Purity Assessment and Separation
Chromatography is the cornerstone for the analysis of pharmaceutical and research compounds, enabling the separation of the target analyte from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like 4-Ethylchromane-4-carboxylic acid. A reversed-phase HPLC method would be the initial approach, separating compounds based on their hydrophobicity.
For this compound, a C18 stationary phase would be a suitable choice, offering a good balance of hydrophobic interactions with the chromane (B1220400) ring system. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, is crucial. nih.gov This suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times. nih.gov Detection is most commonly achieved using a UV detector, as the chromane structure serves as a chromophore, absorbing UV light. libretexts.org
A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of both the main compound and any potential impurities with differing polarities.
Table 1: Proposed Starting Conditions for HPLC Purity Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; formic acid controls ionization and improves peak shape. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | Provides stable retention times and improves efficiency. |
| Detection | UV at ~270-280 nm | The chromane ring system is expected to have a UV absorbance maximum in this region. mdpi.comnih.gov |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. lmaleidykla.lt Carboxylic acids are typically non-volatile and polar, making them unsuitable for direct GC analysis. lmaleidykla.ltresearchgate.net Therefore, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable analogue. youtube.com
Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) to form a methyl ester. chromforum.org
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltnih.gov This is a very common and effective method. researchgate.net
Once derivatized, the resulting compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane). Detection would typically be performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.
Table 2: Proposed GC Method for Analysis of a Silylated Derivative
| Parameter | Proposed Condition | Rationale |
| Derivatization Agent | BSTFA with 1% TMCS | Highly effective silylating agent for carboxylic acids, producing volatile TMS esters. lmaleidykla.lt |
| Reaction Conditions | Heat sample with excess BSTFA at 60-70 °C for 30 minutes in a suitable solvent. | Ensures complete derivatization. |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | Standard, robust, and versatile non-polar column suitable for a wide range of derivatized analytes. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes. | Temperature programming is necessary to separate the derivative from any byproducts or other components. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical in many research applications. Chiral chromatography is the most effective method for this purpose. researchgate.netchiralpedia.com
The direct approach involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose (B160209) coatings (e.g., Chiralcel® or Chiralpak® series), are broadly applicable and have shown success in separating racemic carboxylic acids. researchgate.netresearchgate.net The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution. researchgate.netakjournals.com
An indirect approach is also possible, where the racemic acid is first derivatized with a chiral agent to form a pair of diastereomers. youtube.comscribd.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, as described in section 7.1.1.
Table 3: Proposed Chiral HPLC Method Development Strategy
| Parameter | Proposed Condition | Rationale |
| Columns to Screen | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC | These polysaccharide-based CSPs are known to be effective for a wide range of chiral compounds, including acids. researchgate.netakjournals.com |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10, 80:20) with 0.1% Trifluoroacetic Acid (TFA) | Normal-phase chromatography is common for these CSPs. TFA is a crucial additive for resolving acidic compounds. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is important for reproducibility. |
| Detection | UV at ~270-280 nm | The chromophore allows for straightforward UV detection. |
Spectrophotometric and Spectrofluorometric Analysis
Spectroscopic methods provide information on the electronic properties of a molecule and are primarily used for quantification and characterization.
The chromane ring system, containing a benzene (B151609) ring fused to a dihydropyran ring, is an inherent chromophore that absorbs light in the ultraviolet (UV) region. youtube.com A UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol or ethanol, would be expected to show characteristic absorption maxima (λmax). libretexts.org Based on similar chromane structures, absorption maxima would be anticipated in the range of 260-290 nm. mdpi.comnih.gov The exact position and intensity of these peaks are influenced by the solvent and the specific substitution pattern on the molecule.
While the compound is expected to absorb UV light, its native fluorescence (emission) properties are not readily predictable without experimental data. Some chromane derivatives are known to be fluorescent. mdpi.com To determine this, a fluorescence spectrum would be recorded by exciting the molecule at its absorption maximum and scanning for emitted light at longer wavelengths. If fluorescent, this property could be exploited for highly sensitive detection.
Quantifying this compound in complex research matrices such as plasma, urine, or tissue homogenates requires highly selective and sensitive methods to overcome interference from endogenous components. juniperpublishers.com
While HPLC-UV can be used, its sensitivity may be insufficient for low concentrations in biological samples. nih.gov In such cases, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. An LC method similar to that described in 7.1.1 would be used. For MS detection, electrospray ionization (ESI) in negative ion mode would be ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific fragmentation transition of the parent ion. researchgate.net
For very low-level analysis or to improve chromatographic behavior, derivatization can be employed prior to LC-MS/MS analysis to enhance ionization efficiency or chromatographic retention. researchgate.net
Table 4: Proposed LC-MS/MS Parameters for Quantification
| Parameter | Proposed Condition | Rationale |
| LC System | As described in Table 7.1.1 | Provides necessary separation from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form [M-H]⁻ ions, providing a strong signal in negative mode. nih.gov |
| Monitored Transition | To be determined by infusion of a standard solution into the mass spectrometer. | A specific parent ion → fragment ion transition must be identified to ensure specificity and sensitivity (MRM mode). researchgate.net |
| Sample Preparation | Protein precipitation (for plasma) or liquid-liquid/solid-phase extraction. | Necessary to remove matrix components (e.g., proteins, salts) that interfere with analysis. nih.govresearchgate.net |
| Quantification | Stable isotope-labeled internal standard and calibration curve. | The use of an internal standard corrects for matrix effects and variations in sample processing and instrument response. |
Advanced Detection Techniques in Research Settings
In the realm of research, the development of sensitive and selective analytical methods is paramount for the accurate quantification and characterization of novel compounds such as this compound. Advanced detection techniques are crucial for understanding its behavior in complex matrices, elucidating its potential applications, and ensuring the purity of synthetic batches. This section explores the application of electrochemical detection and hyphenated mass spectrometry techniques for the analysis of this compound in research contexts.
Electrochemical Detection
Electrochemical methods offer a promising avenue for the detection of this compound, leveraging its intrinsic electroactive properties. While specific studies on this compound are not extensively documented, the electrochemical behavior of related chromane structures and aromatic carboxylic acids provides a solid foundation for method development.
Potential Electrochemical Approaches:
Cyclic Voltammetry (CV): As a preliminary investigative tool, CV can be employed to characterize the redox behavior of this compound. By scanning a potential range, one can identify oxidation and reduction peaks, determine their reversibility, and gain insights into the reaction mechanism. This technique is fundamental for selecting the optimal potential for amperometric or coulometric detection.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer enhanced sensitivity compared to CV by minimizing background currents. They are well-suited for quantitative analysis at low concentrations, which is often a requirement in research applications.
Modified Electrodes: To improve selectivity and sensitivity, the surface of the working electrode can be modified. For instance, electrodes modified with carbon nanotubes, graphene, or specific polymers can lower the overpotential required for oxidation and reduce fouling of the electrode surface.
Research into the electrochemical oxidation of flavonoids, a class of chromane derivatives, has shown that the presence and position of hydroxyl groups on the chromane ring significantly influence the oxidation potential and mechanism. While this compound lacks these hydroxyl groups, the principles of electron transfer from the aromatic system can be extrapolated. The ethyl and carboxylic acid substituents at the 4-position will sterically and electronically influence the ease of oxidation of the chromane ring.
A hypothetical study could involve the use of a glassy carbon electrode to perform cyclic voltammetry on a solution of this compound in a suitable electrolyte solution, such as a phosphate (B84403) buffer. The resulting voltammogram would likely exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the chromane moiety. The peak potential and current would be dependent on factors such as pH, scan rate, and concentration.
| Parameter | Typical Range/Value for Aromatic Carboxylic Acid Analysis |
| Working Electrode | Glassy Carbon, Boron-Doped Diamond |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | Phosphate Buffer, Acetate Buffer |
| pH Range | 2 - 8 |
| Potential Window | -1.0 V to +2.0 V vs. Ag/AgCl |
| Technique | Cyclic Voltammetry, Differential Pulse Voltammetry |
Hyphenated Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and versatile technique for the separation, identification, and quantification of organic molecules, including this compound, in complex mixtures. Its high sensitivity and selectivity make it an indispensable tool in modern analytical research.
The analysis of carboxylic acids by reversed-phase liquid chromatography (RPLC) can be challenging due to their polarity, which often leads to poor retention on nonpolar stationary phases. To overcome this, several strategies can be employed. One common approach is to use a mobile phase with a low pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.
For enhanced sensitivity and improved chromatographic performance, derivatization of the carboxylic acid group is a widely used strategy. nih.gov Derivatizing agents can be selected to introduce a nonpolar moiety, improving retention in RPLC, and a readily ionizable group, enhancing the signal in the mass spectrometer.
A Proposed LC-MS/MS Method for this compound:
A plausible LC-MS/MS method would involve the following steps:
Sample Preparation and Derivatization: A sample containing this compound would be extracted and then subjected to a derivatization reaction. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form a stable derivative. This derivatization not only improves chromatographic retention but also introduces a group that ionizes efficiently in negative ion mode electrospray ionization (ESI).
Chromatographic Separation: The derivatized sample would be injected onto a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, would be used to separate the analyte from other matrix components.
Mass Spectrometric Detection: The eluent from the LC column would be introduced into the ESI source of a triple quadrupole mass spectrometer. For the 3-NPH derivative of this compound, detection would likely be performed in negative ion mode. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. This involves selecting the precursor ion (the deprotonated molecule of the derivative, [M-H]⁻) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole.
Table of Proposed LC-MS/MS Parameters:
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M-H]⁻) | Calculated m/z of the 3-NPH derivative |
| Product Ion(s) | Specific fragment ions of the derivative |
| Collision Energy | Optimized for maximum product ion intensity |
The development of such a method would require careful optimization of both the derivatization reaction and the LC-MS/MS parameters to achieve the desired sensitivity, accuracy, and precision for the analysis of this compound in research samples.
Historical Perspective and Future Research Trajectories
Evolution of Research on Chromane (B1220400) Carboxylic Acids and Related Scaffolds
The chromane ring system, a fusion of a benzene (B151609) ring and a dihydropyran ring, is a privileged scaffold found in numerous natural products and synthetic molecules with significant pharmacological properties. core.ac.ukrjptonline.org The research journey began with the isolation and characterization of naturally occurring chromane derivatives, such as flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a wide range of biological activities including antioxidant and anti-inflammatory effects. core.ac.ukresearchgate.net This inherent bioactivity prompted synthetic chemists to develop methods for their preparation in the laboratory.
Early synthetic efforts often involved multi-step procedures with moderate yields. However, the field has witnessed a significant evolution with the advent of modern synthetic methodologies. A major focus has been the development of efficient and stereoselective methods to construct the chromane core, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govscispace.com
Key developments in the synthesis of chromane derivatives include:
Domino Reactions: Organocatalytic domino reactions, such as the Michael/hemiacetalization sequence, have been developed for the highly enantio- and diastereoselective synthesis of functionalized chromanes and their corresponding lactones (chroman-2-ones). nih.govnih.gov
Transition-Metal Catalysis: A variety of transition metals, including rhodium, ruthenium, palladium, and nickel, have been employed to catalyze the asymmetric synthesis of chiral chromanes. chemrxiv.orgorganic-chemistry.org These methods often offer high efficiency and stereocontrol.
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of chromone-2-carboxylic acids, offering a faster and more efficient alternative to conventional heating methods. nih.gov
Enzymatic Resolutions: Biocatalytic approaches, using enzymes like esterases, have been developed for the kinetic resolution of racemic mixtures of chromane derivatives, providing access to optically pure enantiomers which are crucial for the pharmaceutical industry. rsc.org
The research on chromane carboxylic acids, such as the parent 4-Ethylchromane-4-carboxylic acid, is part of this broader effort to create novel molecules with tailored properties. These carboxylic acid derivatives serve as important intermediates for further functionalization and the construction of more complex molecular architectures. nih.govresearchgate.net The evolution of synthetic strategies has been driven by the continuous need for more efficient, selective, and sustainable methods to access a diverse range of chromane-based compounds for biological screening and materials science applications. researchgate.netresearchgate.netnih.gov
Current Challenges in the Synthesis and Application of Complex Chromane Structures
Despite significant progress, the synthesis and application of complex chromane structures, particularly those with multiple stereocenters and dense functionalization, continue to present challenges for synthetic chemists. researchgate.net
One of the primary hurdles is achieving high levels of stereocontrol, especially in the creation of quaternary stereocenters. While several asymmetric methods have been developed, the synthesis of specific diastereomers of highly substituted chromanes can still be a formidable task, often requiring lengthy synthetic sequences or sophisticated catalyst systems. chemrxiv.org For instance, the synthesis of chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters has been a notable challenge, recently addressed through nickel-catalyzed reductive cyclization. chemrxiv.org
Further challenges include:
Substrate Scope Limitations: Many existing synthetic methods are limited by the range of substrates they can accommodate, particularly with respect to the electronic nature and steric bulk of the substituents on the aromatic ring and the pyran ring. chemrxiv.org
Regioselectivity: In cases where the aromatic ring is unsymmetrically substituted, controlling the regioselectivity of cyclization reactions to form the desired chromane isomer can be difficult.
Functional Group Tolerance: The development of robust synthetic methods that are tolerant of a wide variety of functional groups is crucial for the efficient synthesis of diverse libraries of chromane derivatives for biological screening.
In terms of applications, while chromane derivatives have shown promise in a multitude of areas, including as anticancer and antiepileptic agents, their translation into clinical use is often hampered by several factors. nih.govontosight.ai These can include issues with pharmacokinetic properties, such as metabolic stability and bioavailability. For example, the metabolism of certain chromane derivatives can lead to the formation of reactive quinone-type metabolites, which has been a concern in drug development. wikipedia.org Overcoming these challenges requires a multidisciplinary approach, integrating advanced synthetic chemistry with medicinal chemistry and pharmacology to design and create new chromane-based molecules with improved therapeutic profiles.
Emerging Trends in Computational and Mechanistic Studies
In recent years, computational chemistry has become an indispensable tool in the study of chromane derivatives, providing deep insights into their electronic structure, reactivity, and potential biological activity. rsc.orgmdpi.com Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are at the forefront of these computational investigations. rsc.orgrsc.org
These computational methods are being applied to:
Predict Molecular Properties: DFT calculations are used to predict a range of molecular properties, including bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and IR spectroscopy to confirm the structure of newly synthesized compounds. rsc.orgmdpi.com
Understand Reaction Mechanisms: Computational studies are instrumental in elucidating the mechanisms of complex organic reactions involved in the synthesis of chromanes. researchgate.netexlibrisgroup.com By mapping out the potential energy surfaces of reaction pathways, researchers can identify key intermediates and transition states, providing a rationale for the observed stereoselectivity and regioselectivity.
Elucidate Electronic Properties: The analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and other electronic descriptors provides insights into the chemical reactivity and intermolecular interactions of chromane derivatives. rsc.orgresearchgate.net This information is valuable for predicting how these molecules might interact with biological targets.
Guide the Design of New Molecules: Computational tools are increasingly used to design new chromane derivatives with specific desired properties. For example, DFT calculations can help in the design of novel fluorophores based on the chromene scaffold by predicting their fluorescence properties. researchgate.net Similarly, understanding the metabolic pathways of existing drugs through computational analysis can guide the design of new analogues with improved safety profiles. wikipedia.org
The synergy between experimental and theoretical studies is a powerful emerging trend. Computational insights not only help in interpreting experimental results but also guide future experimental work, accelerating the discovery and development of new chromane-based compounds. mdpi.comresearchgate.net
Future Directions in the Exploration of Chromane-Based Chemical Probes and Intermediates
The unique structural and photophysical properties of the chromane scaffold position it as a highly promising platform for the development of advanced chemical tools and synthetic building blocks. The future of chromane chemistry is poised to move towards more sophisticated applications, leveraging the versatility of this heterocyclic system.
One of the most exciting future directions is the development of chromane-based fluorescent probes for biological imaging. researchgate.net The chromene motif, a close relative of chromane, is the backbone of a range of fluorescent molecules. researchgate.net Researchers are actively exploring the design of novel chromane and chromene derivatives that can act as sensitive and selective probes for a variety of biologically relevant analytes, such as reactive oxygen species and specific enzymes. rsc.org The development of probes that operate in the near-infrared (NIR) region is a particularly active area, as these probes allow for deeper tissue penetration and reduced background fluorescence in biological imaging. rsc.org
Another key area of future research lies in the use of chromane derivatives as versatile synthetic intermediates . The development of methods to generate chromene/chromane-type arynes under mild conditions opens up new avenues for the synthesis of structurally novel and complex molecules. researchgate.netnih.govacs.org These highly reactive intermediates can participate in a variety of cycloaddition and insertion reactions, providing rapid access to diverse molecular scaffolds.
The exploration of chromane carboxylic acids, including this compound, as adaptive functional groups in catalysis is also a promising frontier. princeton.edu These readily available compounds can serve as starting materials for a range of transformations, enabling the late-stage functionalization of complex molecules.
Future research will likely focus on:
The design of "smart" chemical probes that can be activated by specific biological events, allowing for real-time monitoring of cellular processes.
The development of more efficient and general methods for the synthesis of complex chromane-based natural products.
The integration of the chromane scaffold into novel materials with interesting optical or electronic properties.
The continued exploration of the therapeutic potential of chromane derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. nih.gov
The rich chemistry and biological relevance of the chromane scaffold ensure that it will remain a vibrant and fruitful area of research for years to come.
Interactive Data Table: Synthetic Methods for Chromane Derivatives
| Methodology | Key Features | Catalyst/Reagent Examples | Typical Products |
| Domino Reactions | High stereoselectivity, atom economy | Organocatalysts (e.g., cinchona alkaloids) | Functionalized chromanes, chroman-2-ones |
| Transition-Metal Catalysis | High efficiency and enantioselectivity | Rh, Ru, Pd, Ni complexes | Chiral chromanes |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | - | Chromone-2-carboxylic acids |
| Enzymatic Resolution | High enantiopurity, mild conditions | Esterases | Optically pure (S)- and (R)-chromane carboxylic acids |
| Aryne Chemistry | Access to novel structures | o-Silylaryl triflates | Substituted chromenes and chromanes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
